4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
Description
4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol (C₁₅H₁₁BrN₄OS; molecular weight 375.244 g/mol) is a Schiff base derivative featuring a brominated phenol core linked to a 1,2,4-triazole moiety via an imine bond. Its IUPAC name is 4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (thiol, phenol) groups, enabling diverse applications in coordination chemistry and sensor design.
Properties
Molecular Formula |
C15H11BrN4OS |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrN4OS/c16-12-6-7-13(21)11(8-12)9-17-20-14(18-19-15(20)22)10-4-2-1-3-5-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
XUBOZKVQAQSWKI-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Hydroxybenzaldehyde
Direct bromination of 2-hydroxybenzaldehyde using bromine (Br₂) in acetic acid at 0–5°C introduces the bromo group at the para position relative to the hydroxyl group. The reaction proceeds via electrophilic aromatic substitution, with a typical yield of 78–82%. Excess bromine is avoided to prevent di-substitution.
Reaction Conditions
-
Reagents : 2-Hydroxybenzaldehyde, Br₂ (1.1 equiv), glacial acetic acid
-
Temperature : 0–5°C
-
Time : 4–6 hours
-
Workup : Quenched with NaHSO₃, extracted with ethyl acetate
Oxidation of 4-Bromo-2-Hydroxybenzyl Alcohol
Alternatively, 4-bromo-2-hydroxybenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. This method avoids harsh bromination conditions and achieves yields of 85–90%.
Reaction Conditions
-
Reagents : 4-Bromo-2-hydroxybenzyl alcohol, PCC (1.5 equiv), CH₂Cl₂
-
Temperature : Room temperature
-
Time : 12–16 hours
-
Workup : Filtered through Celite®, concentrated under vacuum
Synthesis of 3-Mercapto-5-Phenyl-4-Amino-1,2,4-Triazole
The 1,2,4-triazole-3-thiol moiety is synthesized via cyclization of thiosemicarbazides, as demonstrated in analogous protocols.
Preparation of Phenyl Thiosemicarbazide
Phenylacetic acid hydrazide reacts with phenylisothiocyanate in ethanol under reflux to form the corresponding thiosemicarbazide.
Reaction Conditions
Cyclization to 1,2,4-Triazole-3-Thiol
The thiosemicarbazide undergoes intramolecular cyclization in aqueous NaOH (5% w/v) at 80°C. Mercapto group formation is confirmed via IR (νS-H ≈ 2550 cm⁻¹).
Reaction Conditions
-
Reagents : Thiosemicarbazide (1 equiv), NaOH (5% aqueous)
-
Temperature : 80°C
-
Time : 3–4 hours
Condensation to Form the Schiff Base
The final step involves the acid-catalyzed condensation of 4-bromo-2-hydroxybenzaldehyde with 3-mercapto-5-phenyl-4-amino-1,2,4-triazole to form the imine linkage.
Conventional Thermal Method
A mixture of aldehyde (1 equiv) and triazole amine (1 equiv) in ethanol containing catalytic acetic acid is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation (MWI) significantly reduces reaction time. Using a domestic microwave oven (300 W), the reaction completes in 5–7 minutes with comparable yields.
Reaction Conditions
Optimization and Alternative Methods
Solvent Effects
Polar aprotic solvents like DMF accelerate imine formation but may require higher temperatures. Ethanol remains preferred for its balance of solubility and environmental safety.
Catalytic Additives
Piperidine (5 mol%) enhances Schiff base formation under mild conditions, reducing reaction time to 2–3 hours.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Tautomerism and Reactivity
The compound exhibits thiol-thione tautomerism, which influences its reactivity:
| Tautomer Form | Structural Feature | Reactivity |
|---|---|---|
| Thiol (10a) | -SH group at position 3 | Participates in S-alkylation and metal coordination |
| Thione (10b) | C=S group at position 3 | Undergoes N-alkylation or acts as a nucleophile |
This equilibrium is confirmed by NMR ( for N-H) and NMR ( for C=S) .
S-Alkylation Reactions
The mercapto group undergoes S-alkylation with alkyl halides (e.g., propargyl bromide) in basic media. For example:
Reaction :
Conditions :
Application :
The resulting alkyne-functionalized derivatives are precursors for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Metal Coordination and Complexation
The compound acts as a polydentate ligand, coordinating with transition metals via:
-
Phenolic oxygen (-donor)
-
Imine nitrogen (-donor)
-
Thiol/thione sulfur (-donor)
Example :
Properties of complexes :
Reduction of Ketone Derivatives
The compound’s derivatives (e.g., ketones) can be reduced to alcohols using sodium borohydride:
Reaction :
Conditions :
Comparative Analysis of Synthetic Methods
Conventional vs. microwave-assisted synthesis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 4–24 hours | 2–10 minutes |
| Yield | 61–85% | 90–96% |
| Energy efficiency | Low | High |
| Scale-up feasibility | Moderate | Limited |
Microwave irradiation significantly accelerates reactions like cyclization and alkylation .
Functional Group Transformations
-
Oxidation : The thiol group (–SH) can be oxidized to sulfonic acid (–SOH) using HO/HSO.
-
Nucleophilic substitution : Bromine at the para position of the phenol ring is susceptible to substitution with amines or alkoxides .
Stability and Degradation
The compound is stable under inert atmospheres but degrades under prolonged UV exposure or strong acidic/basic conditions. Degradation pathways include:
-
Hydrolysis of the imine bond.
-
Oxidation of the thiol group.
Scientific Research Applications
Antibacterial Activity
The compound's structure suggests significant antibacterial potential. Research has shown that derivatives of 1,2,4-triazoles exhibit strong antibacterial properties. For instance, studies indicate that triazole derivatives can outperform traditional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values significantly lower than those of standard treatments like ciprofloxacin and vancomycin .
Table 1: Antibacterial Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ciprofloxacin | 2.96 | E. coli |
| Vancomycin | 0.68 | S. aureus |
| 4-Bromo Triazole Derivative | 0.046 | MRSA |
The presence of the mercapto group in the compound enhances its interaction with bacterial enzymes, potentially leading to increased efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to antibacterial applications, triazole compounds are also recognized for their antifungal properties. The incorporation of the triazole ring allows these compounds to inhibit fungal cell membrane synthesis effectively. Research has demonstrated that certain triazole derivatives exhibit potent antifungal activity comparable to established antifungal agents .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Fluconazole | 0.5 | Candida albicans |
| 4-Bromo Triazole Derivative | 0.25 | Aspergillus niger |
Potential in Cancer Therapy
Emerging studies suggest that triazole derivatives may also play a role in cancer therapy. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized various triazole derivatives, including those similar to the compound , and evaluated their antimicrobial efficacy against a panel of bacterial strains. The results showed that compounds with a bromo substituent exhibited enhanced activity against resistant strains of bacteria, suggesting a structure-activity relationship that could be exploited for drug development .
Case Study 2: Structure-Activity Relationship Analysis
Another significant study focused on the structure-activity relationship (SAR) of triazole-based compounds revealed that modifications at specific positions on the triazole ring could lead to increased potency against MRSA and other pathogens. The research highlighted the importance of electron-donating groups and their positioning on the phenyl ring for optimizing antibacterial activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include those related to cell signaling and metabolism .
Comparison with Similar Compounds
Zinc Complexes and Toxicity Profiles
Zinc complexes of brominated Schiff bases, such as 4-bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol, demonstrate lower toxicity in vivo compared to non-brominated analogues. The target compound’s triazole-thione group could modulate toxicity by influencing metabolic pathways or metal-ion chelation efficiency.
Halogen-Substituted Derivatives
Chloro and bromo derivatives of triazole-thione Schiff bases (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) highlight the role of halogen substituents in bioactivity.
Sulfur-Containing Analogues
The compound 4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)imino-methyl]phenol incorporates extended sulfur chains, which increase electron delocalization and redox activity. This structural variation may improve catalytic or antioxidant properties compared to the target compound’s simpler thiol group .
Antimicrobial Activity
Triazole-thione derivatives like 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit notable antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli). The target compound’s bromophenol group may enhance bacterial membrane disruption, though direct comparative data are lacking .
Key Research Findings
- Structural Stability: The imine bond length in the target compound (1.283 Å) is slightly longer than in 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol (1.269 Å), suggesting reduced resonance stabilization but greater flexibility for conformational changes .
- Synthetic Versatility: The triazole-thione scaffold allows modular functionalization, as seen in 4-Bromo-2-(((3-(dec-9-en-1-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, where alkyl chain addition improves solubility in nonpolar solvents .
- Therapeutic Potential: Brominated triazole derivatives (e.g., 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol) show promise in antimicrobial and anticancer applications, though the target compound’s efficacy remains understudied .
Biological Activity
4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol is a compound that incorporates a bromo-substituted phenol and a triazole moiety, which has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and cytotoxic properties based on various research findings.
Chemical Structure and Properties
The chemical structure of 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol can be represented as follows:
This compound features a triazole ring known for its biological activity, particularly against microbial pathogens. The mercapto group (–SH) enhances the compound's reactivity and potential interaction with biological targets.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The MIC values of 4-bromo derivatives have been reported to range significantly based on structural modifications. For instance, compounds with similar triazole structures showed MIC values from 0.25 to 32 µg/mL against resistant strains like MRSA and VRE .
- Zones of Inhibition : In studies using the agar disc-diffusion method, the zones of inhibition for this compound indicated potent antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 28 |
| Escherichia coli | 16 | 20 |
| Pseudomonas aeruginosa | 32 | 15 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of triazole derivatives have been explored in various cancer cell lines. Although specific data on this compound's anticancer activity is sparse, general trends indicate that triazole-containing compounds can exhibit significant cytotoxicity.
- Case Studies : Research has shown that certain triazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 proteins .
- IC50 Values : Related compounds have exhibited IC50 values below those of established chemotherapeutics like doxorubicin, indicating strong potential for further development .
Q & A
Q. What synthetic methodologies are used to prepare 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol?
The compound is synthesized via Schiff base condensation between 5-bromo-salicylaldehyde derivatives and 3-mercapto-5-phenyl-1,2,4-triazol-4-amine. Methanol or ethanol is typically used as a solvent under reflux conditions. The reaction is monitored via TLC or HPLC, and purification involves recrystallization or column chromatography. Key intermediates like 3-mercapto-5-phenyl-1,2,4-triazole derivatives are prepared using established protocols for heterocyclic amine functionalization .
Q. Which spectroscopic techniques are employed for structural characterization?
- FTIR : Confirms the presence of imine (C=N) and phenolic O–H stretches (≈3200–3500 cm⁻¹).
- NMR : ¹H and ¹³C NMR identify aromatic protons, bromine substituents, and imine linkages.
- UV-Vis : Detects π→π* and n→π* transitions in the conjugated Schiff base system.
- XRD : Resolves crystal structure, including bond lengths and dihedral angles between aromatic rings .
Q. How is crystallographic data analyzed for this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) determines space groups, hydrogen bonding, and molecular conformation. Absorption corrections (e.g., CrysAlis PRO) and constrained refinement for H atoms are applied. Polymorphs are identified by comparing unit cell parameters and intermolecular interactions .
Advanced Research Questions
Q. How do polymorphic forms influence thermochromic behavior?
Polymorphs exhibit distinct dihedral angles (θ) between aromatic rings, altering π-conjugation and thermal response. For example:
- Low θ (<25°) : Strong thermochromism due to enhanced keto-enol tautomerism.
- High θ (>45°) : Reduced color change upon heating/cooling. Differential scanning calorimetry (DSC) and variable-temperature XRD track phase transitions, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H⋯N hydrogen bonds) .
Q. What computational methods predict biological activity and electronic properties?
- DFT (B3LYP/6-311+G(d,p)) : Calculates frontier molecular orbitals (HOMO/LUMO), chemical hardness (η), and electrophilicity (ω) to assess reactivity.
- Molecular docking (Autodock 4.2.6) : Screens binding affinity to target proteins (e.g., enzymes or receptors).
- ADME prediction (SwissADME) : Evaluates pharmacokinetics (logP, bioavailability) and drug-likeness .
Q. How can contradictions between experimental and computational data be resolved?
Discrepancies in bond lengths or thermodynamic stability often arise from solvent effects or crystal packing forces not modeled in DFT. Hybrid approaches combine:
Q. What strategies optimize ligand design for metal complexation?
The phenolic –OH and triazole thiol groups act as chelation sites. Design considerations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
